molecular formula C12H11N B1608797 3-(3-Methylphenyl)pyridine CAS No. 4385-67-5

3-(3-Methylphenyl)pyridine

Cat. No.: B1608797
CAS No.: 4385-67-5
M. Wt: 169.22 g/mol
InChI Key: LONDBHTYIYKOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)pyridine is an organic compound with the molecular formula C12H11N. It consists of a pyridine ring substituted with a 3-methylphenyl group at the third position. This compound is part of the broader class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and applications in various fields.

Properties

IUPAC Name

3-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDBHTYIYKOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399707
Record name 3-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-67-5
Record name 3-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 3-methylphenyl with a halogenated pyridine under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Another method involves the direct alkylation of pyridine with 3-methylphenyl halides using a strong base such as sodium hydride or potassium tert-butoxide . This reaction is typically performed in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the yield and purity of the product by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins . This inhibition can affect various biological processes, including cell migration and tissue remodeling.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.

    3-Phenylpyridine: Similar structure but with a phenyl group instead of a 3-methylphenyl group.

    3-(4-Methylphenyl)pyridine: Similar structure but with the methyl group on the para position of the phenyl ring.

Uniqueness

3-(3-Methylphenyl)pyridine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interaction patterns with molecular targets compared to its analogs .

Biological Activity

3-(3-Methylphenyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyridine ring substituted with a 3-methylphenyl group, influencing its pharmacological properties. This article aims to summarize the biological activities associated with this compound, supported by relevant data and findings from various studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties.

CompoundActivity TypeMIC (μg/mL)
This compoundAntibacterialTBD
Similar Pyridine Derivative AAntifungal62.5
Similar Pyridine Derivative BAntibacterial46.9

Note: MIC values for this compound are yet to be determined in specific studies.

2. Anticancer Potential

Pyridine derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

  • Case Study : A study demonstrated that pyridine-based compounds could inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

3. Neuroprotective Effects

There is emerging evidence suggesting that pyridine derivatives may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases.

  • Research Finding : A study indicated that certain pyridine derivatives could modulate neurotransmitter levels and exhibit antioxidant activity, which may protect neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications on the pyridine ring or the phenyl substituent can enhance or reduce its biological efficacy.

  • Key Aspects :
    • Substituents on the phenyl ring can affect lipophilicity and binding affinity to biological targets.
    • The position of substituents on the pyridine ring influences interaction with enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(3-Methylphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.